2-(3,6-Dimethoxypyridazin-4-yl)aceticacid
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Overview
Description
2-(3,6-Dimethoxypyridazin-4-yl)acetic acid is an organic compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dimethoxypyridazin-4-yl)acetic acid typically involves the reaction of 3,6-dimethoxypyridazine with a suitable acetic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst under mild conditions . This method is favored due to its high yield and functional group tolerance.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-(3,6-Dimethoxypyridazin-4-yl)acetic acid can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dimethoxypyridazin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups on the pyridazine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,6-Dimethoxypyridazin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-(3,6-Dimethoxypyridazin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the site. This inhibition can lead to various biological effects, depending on the enzyme involved.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a carbonyl group at position 3.
Pyrimidine: A heterocyclic compound with nitrogen atoms at positions 1 and 3.
Uniqueness
2-(3,6-Dimethoxypyridazin-4-yl)acetic acid is unique due to the presence of methoxy groups at positions 3 and 6 of the pyridazine ring. These groups can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10N2O4 |
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Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-(3,6-dimethoxypyridazin-4-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O4/c1-13-6-3-5(4-7(11)12)8(14-2)10-9-6/h3H,4H2,1-2H3,(H,11,12) |
InChI Key |
ZPHVZRKYPQVLAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C(=C1)CC(=O)O)OC |
Origin of Product |
United States |
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